Diphthine
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Overview
Description
Diphthine belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Diphthamide Biosynthesis in Cells
Diphthamide, a unique amino acid and a derivative of histidine, plays a key role in protein synthesis. Moehring et al. (1984) explored the biosynthesis of diphthamide in mutant Chinese hamster ovary cells. They identified crucial steps in this biosynthesis, particularly the activities of methyltransferase and an ATP-dependent synthetase, which are involved in the modification of diphthine (the deamidated form of diphthamide) (Moehring, Danley, & Moehring, 1984).
Diphthamide Biosynthesis in Yeast
Uthman et al. (2013) investigated diphthamide biosynthesis in yeast, identifying genes DPH6 and DPH7 as crucial for the amidation step of diphthamide. This study highlighted the importance of diphthamide in translational accuracy and cell growth, showing that diphthamide synthesis is essential for the proper functioning of eukaryotic translation elongation factor 2 (eEF2) (Uthman et al., 2013).
Diphthamide's Role in Translation Elongation Factor 2
Schaffrath and Stark (2014) delved into the role of diphthamide in archaeal and eukaryal translation elongation factor 2 (EF2). They focused on the significance of diphthamide in EF2 and its amidation process, underscoring the complexity and critical nature of this post-translational modification in cellular processes (Schaffrath & Stark, 2014).
In Vitro Reconstitution of Diphthamide Biosynthesis
Zhu et al. (2010) achieved a significant milestone by reconstituting diphthamide biosynthesis in vitro using purified proteins. Their study provided insight into the enzymatic activities involved in diphthamide modification, particularly focusing on the role of this compound synthase in the process (Zhu, Kim, Su, & Lin, 2010).
Diphthamide in Archaebacteria
Pappenheimer et al. (1983) explored the presence of diphthamide in archaebacteria, comparing it with eukaryotic cells. Their findings demonstrated the conservation of diphthamide across different biological domains and its exclusive presence in certain organisms, providing insights into the evolutionary aspects of this modification (Pappenheimer, Dunlop, Adolph, & Bodley, 1983).
Properties
Molecular Formula |
C13H23N4O4+ |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
[(1R)-3-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-carboxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H22N4O4/c1-17(2,3)10(13(20)21)4-5-11-15-7-8(16-11)6-9(14)12(18)19/h7,9-10H,4-6,14H2,1-3H3,(H2-,15,16,18,19,20,21)/p+1/t9-,10+/m0/s1 |
InChI Key |
CBQVLMCHMFGPMX-VHSXEESVSA-O |
Isomeric SMILES |
C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |
synonyms |
diphthine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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